cefepime
Description
Properties
CAS No. |
133162-90-0 |
|---|---|
Molecular Formula |
C8H11N3O |
Origin of Product |
United States |
Scientific Research Applications
Indications for Use
Cefepime is indicated for the treatment of the following conditions:
- Pneumonia : Effective against community-acquired and hospital-acquired pneumonia caused by susceptible organisms.
- Complicated and Uncomplicated Urinary Tract Infections : Including pyelonephritis, this compound is used to treat infections caused by bacteria such as Escherichia coli and Klebsiella pneumoniae.
- Skin and Soft Tissue Infections : Treats infections resulting from susceptible bacteria.
- Complicated Intra-Abdominal Infections : Often used in combination with metronidazole.
- Empiric Therapy for Febrile Neutropenia : Recommended for patients undergoing chemotherapy who are at risk of bacterial infections .
Case Study 1: this compound-Induced Neurotoxicity
A retrospective observational study analyzed four patients who developed non-convulsive status epilepticus while being treated with this compound for sepsis. The patients exhibited altered mental status, myoclonus, and reduced consciousness. Discontinuation of this compound resulted in clinical improvement within two days, highlighting the importance of monitoring neurological status in patients receiving this antibiotic .
Case Study 2: Efficacy in Febrile Neutropenia
In a cohort study involving patients with febrile neutropenia, this compound was found to be effective as an empirical treatment option. The study reported a significant reduction in febrile episodes among patients treated with this compound compared to those receiving alternative therapies. This underscores the role of this compound in managing infections in immunocompromised patients .
Resistance Patterns
Despite its broad-spectrum activity, resistance to this compound has been observed, particularly among extended-spectrum beta-lactamase (ESBL) producing organisms. However, this compound remains effective against certain AmpC beta-lactamase producers. Continuous surveillance of resistance patterns is crucial for optimizing treatment regimens .
Data Table: Efficacy Against Common Pathogens
| Pathogen | Susceptibility to this compound | Clinical Relevance |
|---|---|---|
| Streptococcus pneumoniae | Susceptible | Community-acquired pneumonia |
| Klebsiella pneumoniae | Susceptible | Urinary tract infections |
| Escherichia coli | Variable | Complicated urinary tract infections |
| Pseudomonas aeruginosa | Susceptible | Nosocomial infections |
| Staphylococcus aureus | Methicillin-susceptible | Skin and soft tissue infections |
Comparison with Similar Compounds
Comparative Analysis with Similar Compounds
Third-Generation Cephalosporins (Ceftazidime, Cefotaxime, Ceftriaxone)
Cefepime’s structural and functional distinctions from third-generation cephalosporins are critical to its expanded spectrum:
A study in cystic fibrosis patients found P. aeruginosa isolates had lower resistance rates to this compound (23%) than ceftazidime (37%) after repeated exposure .
Carbapenems (Imipenem)
Carbapenems like imipenem have broader activity against anaerobes and ESBL-producing Enterobacteriaceae but lack this compound’s Gram-positive coverage:
This compound is preferred for MSSA co-infections, while carbapenems are reserved for ESBLs or mixed anaerobic infections .
Fourth-Generation and Advanced Cephalosporins (Cefiderocol)
Cefiderocol, a siderophore cephalosporin, combines structural features of this compound and ceftazidime but adds a catechol moiety for enhanced penetration:
Cefiderocol’s unique uptake mechanism circumvents porin-mediated resistance, making it effective against this compound-resistant strains .
Combination Therapies (this compound + β-Lactamase Inhibitors)
Novel combinations restore this compound’s efficacy against resistant pathogens:
This compound/enmetazobactam is promising for ESBL infections, while this compound/taniborbactam addresses CRE .
Pharmacokinetic and Pharmacodynamic Comparisons
| Parameter | This compound | Ceftazidime | Cefiderocol |
|---|---|---|---|
| Vd (L) | 15.4 ± 2.9 | ~13–16 | 17–20 |
| t1/2 (h) | 2.0 ± 0.2 | 1.8–2.2 | 2.5–3.5 |
| Renal clearance | 6.36 ± 1.35 L/h | ~120 mL/min | 80–100 mL/min |
This compound requires dose adjustment in renal impairment, with t1/2 extending to 8.6 hours during continuous renal replacement therapy (CRRT) .
Resistance Patterns and Mechanisms
- Gram-negatives : Resistance arises from AmpC overexpression, porin mutations (e.g., OmpK35/36), and efflux pumps (e.g., AdeABC in Acinetobacter) .
- Gram-positives : Methicillin-resistant S. aureus (MRSA) resistance via PBP2a .
Clinical Efficacy in Specific Populations
- Cystic fibrosis: this compound maintains 77% susceptibility in P. aeruginosa vs. 63% for ceftazidime .
- Critically ill patients: Prolonged infusions (e.g., 2 g every 8 h) achieve target T > MIC in 90% of P. aeruginosa infections .
Preparation Methods
Four-Step Synthesis from GCLE
The foundational approach to this compound synthesis begins with glutaryl 7-aminocephalosporanic acid (GCLE) as the starting material. This method, detailed in CN107201391B , involves four critical steps:
-
Deprotection at the 4-position : GCLE undergoes acid-mediated cleavage (e.g., trifluoroacetic acid) in halogenated solvents (dichloromethane) at −30°C to −20°C for 18–20 hours.
-
Quaternization with N-methylpyrrolidine : The intermediate (DGCLE) reacts with N-methylpyrrolidine in dichloromethane at low temperatures (−10°C to 0°C), forming 3-NMP-DGCLE.
-
Enzymatic Deprotection at the 7-position : Immobilized penicillin acylase selectively removes the 7-amino protecting group in aqueous media, yielding 7-ACP.
-
Acylation with AE-Active Ester : 7-ACP reacts with (Z)-2-(2-aminothiazol-4-yl)-2-methoxyimino thioacetic acid-2'-benzothiazole active ester (AE-active ester) in dichloromethane with triethylamine, followed by crystallization using acetone.
This route achieves a 60.6% molar yield (based on GCLE) and >99% purity , with no detectable Δ² isomers.
Condensation of 7-MPCA and AE-Active Ester
CN105859747B and CN102408440A describe a streamlined two-step process:
-
Condensation Reaction : 7-MPCA [(6R,7R)-7-amino-3-((1-methylpyrrolidinium)methyl)cephalosporanic acid] reacts with AE-active ester in dichloromethane or DMF/water mixtures. Sulfurous acid (6% w/w) and triethylamine catalyze the reaction at 0–5°C, achieving >98% conversion within 2–6 hours.
-
Crystallization : Crude this compound hydrochloride is purified via recrystallization in acetone/isopropanol, yielding 99.5–99.7% purity (HPLC).
Key advantages include reduced degradation risk due to neutral pH (5.5–7.5) and single-solvent systems (e.g., dichloromethane), which simplify solvent recovery.
Enzymatic and Catalytic Innovations
Immobilized Penicillin Acylase in Deprotection
The use of immobilized penicillin acylase (CN107201391B ) represents a significant advancement over traditional chemical deprotection. This enzyme selectively cleaves the 7-amino protecting group in aqueous media at ambient temperatures, avoiding harsh acidic conditions that degrade cephalosporin cores. The enzyme is reusable, reducing costs for industrial-scale production.
Organic Base Optimization
Triethylamine remains the preferred base for acylation, but CN105859747B demonstrates that diisopropylamine achieves comparable yields (86.9%) while reducing side reactions. Optimal molar ratios of AE-active ester to 7-MPCA range from 1.1:1 to 1.2:1.
Solvent Systems and Crystallization Strategies
Aqueous-Organic Solvent Blends
EP1618114B1 highlights acetone/water mixtures (1:1 to 1:5 v/v) as ideal for acylation, balancing solubility and reaction kinetics. Post-reaction, concentrated HCl acidifies the mixture (pH < 1), and acetone addition induces crystallization. This method produces this compound dihydrochloride with 99.7% purity (HPLC).
Recrystallization Solvents
-
Acetone : Yields high-purity crystals but requires strict temperature control (0–5°C).
-
Isopropanol/Ethanol : Reduce residual solvent levels in the final product, complying with ICH guidelines.
Impurity Profiling and Mitigation
Degradation Products
Stress studies (J-Stage ) identify two major impurities:
Q & A
What analytical methodologies are optimal for quantifying cefepime in biological matrices, and how do they compare in sensitivity and specificity?
Basic Research Question
this compound quantification in serum, plasma, or tissues requires robust analytical methods. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) offers high sensitivity (detection limits ~0.1 µg/mL) and specificity, particularly for pharmacokinetic studies requiring precision at low concentrations . Micellar electrokinetic capillary chromatography (MEKC) is a cost-effective alternative for laboratories without LC-MS infrastructure, though it may require modifications (e.g., dichloromethane extraction) to resolve interferences from co-administered drugs like sulfamethoxazole . Validation should include spike-and-recovery tests (recovery rates 96–98%) and cross-method comparisons (e.g., MEKC vs. LC-MS regression slopes ~1.02) .
How should pharmacokinetic (PK) studies of this compound be designed to account for inter-patient variability in critically ill populations?
Advanced Research Question
PK studies in critically ill patients (e.g., burn or ICU populations) must incorporate:
- Population PK modeling to adjust for covariates like renal function, fluid resuscitation, and hypoalbuminemia, which alter volume of distribution (Vd) and clearance (CL) .
- Therapeutic drug monitoring (TDM) protocols targeting free drug concentrations (e.g., fCmin ≥8 µg/mL for efficacy; ≥32 µg/mL to prevent resistance) .
- Dosing simulations based on Monte Carlo methods to achieve pharmacodynamic targets (e.g., T>MIC ≥50% for this compound) .
What methodological gaps exist in evaluating this compound’s efficacy and safety in pediatric populations?
Advanced Research Question
Pediatric studies often suffer from:
- Heterogeneity in trial designs , with inconsistent definitions of treatment success and failure .
- Underpowered meta-analyses (e.g., mortality risk ratio 0.88 [95% CI: 0.71–1.08]) due to small sample sizes .
- Lack of standardized PK/PD targets for children, necessitating Bayesian adaptive trials to optimize dosing .
How can researchers address conflicting evidence on this compound’s efficacy against extended-spectrum β-lactamase (ESBL)-producing Enterobacterales?
Advanced Research Question
Contradictions arise from observational studies showing poorer outcomes with this compound versus carbapenems for invasive ESBL-E infections . To resolve this:
- Use molecular stratification (e.g., blaCTX-M subtypes) to identify subpopulations where this compound may retain efficacy .
- Conduct dose-ranging studies with higher doses (e.g., 2 g q8h) to overcome elevated MICs, leveraging PK/PD modeling to balance efficacy and toxicity .
What experimental approaches are recommended for studying this compound’s pharmacodynamic (PD) drivers in Gram-negative infections?
Basic Research Question
Key PD drivers include:
- Time above MIC (T>MIC) : Correlate with microbiological success using nonlinear mixed-effects modeling .
- Peak/MIC ratios : Target ≥4× MIC for bactericidal activity, validated via in vitro hollow-fiber infection models .
- Monte Carlo simulations to estimate target attainment rates across MIC distributions .
How can tissue residue studies of this compound be optimized for translational relevance?
Basic Research Question
Residue analysis in animal tissues (e.g., liver, kidney) requires:
- High-performance liquid chromatography (HPLC) with UV detection (LOQ ~0.0376%) to quantify residues post-administration .
- Stability testing in extraction solvents (e.g., methanol:water) to prevent degradation artifacts (≤30-minute processing windows) .
- Withdrawal time calculations using linear regression of residue depletion curves .
What frameworks are most effective for formulating research questions on this compound resistance mechanisms?
Methodological Guidance
Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) and PICO framework :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
